molecular formula C9H4Cl2F2N2 B1445152 4,6-Dichloro-2-(difluoromethyl)quinazoline CAS No. 1340191-16-3

4,6-Dichloro-2-(difluoromethyl)quinazoline

Cat. No. B1445152
CAS RN: 1340191-16-3
M. Wt: 249.04 g/mol
InChI Key: XOAPMJIJMMRLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(difluoromethyl)quinazoline is an organic chemical compound with the molecular formula C9H4Cl2F2N2 . It has a molecular weight of 249.05 g/mol .


Molecular Structure Analysis

The InChI code for 4,6-Dichloro-2-(difluoromethyl)quinazoline is 1S/C9H4Cl2F2N2/c10-4-1-2-6-5(3-4)7(11)15-9(14-6)8(12)13/h1-3,8H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4,6-Dichloro-2-(difluoromethyl)quinazoline is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Research

4,6-Dichloro-2-(difluoromethyl)quinazoline is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its unique structure allows for the development of novel drugs with improved efficacy and reduced side effects .

Material Science

In material science, this compound is explored for creating advanced materials with specific electronic or photonic properties. Its incorporation into polymers or coatings could lead to materials with enhanced durability or new functionalities .

Chemical Synthesis

This quinazoline derivative serves as a key intermediate in the synthesis of complex organic molecules. Its dichloro and difluoromethyl groups are reactive sites that can be further modified to produce a wide range of chemical compounds .

Chromatography

The compound’s unique properties make it suitable for use as a standard in chromatographic analysis, helping to identify and quantify similar compounds in complex mixtures .

Analytical Chemistry

In analytical chemistry, 4,6-Dichloro-2-(difluoromethyl)quinazoline can be used to develop new analytical methods for the detection of related substances, impurities, or degradation products in pharmaceutical formulations .

Life Sciences

Research in life sciences may leverage this compound in the study of cellular processes. It could act as an inhibitor or activator of certain biochemical pathways, providing insights into the molecular mechanisms of diseases .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4,6-dichloro-2-(difluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F2N2/c10-4-1-2-6-5(3-4)7(11)15-9(14-6)8(12)13/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAPMJIJMMRLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(difluoromethyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-2-(difluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-(difluoromethyl)quinazoline
Reactant of Route 3
4,6-Dichloro-2-(difluoromethyl)quinazoline
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-2-(difluoromethyl)quinazoline
Reactant of Route 5
4,6-Dichloro-2-(difluoromethyl)quinazoline
Reactant of Route 6
4,6-Dichloro-2-(difluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.